molecular formula C17H11NO3 B1606094 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid CAS No. 84-43-5

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

Cat. No.: B1606094
CAS No.: 84-43-5
M. Wt: 277.27 g/mol
InChI Key: ONMDNQFBIVCMAS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

This compound (C17H11NO3) possesses a distinctive molecular architecture characterized by a fused ring system with strategically positioned functional groups. The molecular formula corresponds to an average mass of 277.279 and a monoisotopic mass of 277.073893. The compound exhibits specific physical properties that influence its crystallographic parameters.

The molecular geometry is defined by the planar carbazole core with fused benzene rings, creating the characteristic benzo[a]carbazole skeleton. Although direct crystallographic data for this compound is limited in the literature, analysis of related structures provides valuable insights into its likely conformation.

Table 1: Physical and Crystallographic Properties of this compound

Property Value
Molecular Formula C17H11NO3
Average Mass 277.279
Monoisotopic Mass 277.073893
Density 1.531 g/cm³
Boiling Point 578.7°C at 760 mmHg
Flash Point 303.8°C
LogP 3.88
pKa 3.21 (predicted)

Similar carbazole derivatives typically crystallize in monoclinic space groups, frequently in P21/n symmetry with Z=4 molecules per unit cell. The carbazole unit generally maintains planarity, with minimal deviations from the best-fit plane (typically less than 0.1 Å). The 2-hydroxy and 3-carboxylic acid functional groups are expected to be nearly coplanar with the attached benzene ring, maintaining the overall planarity of the molecular structure.

The hydroxyl group at position 2 and the carboxylic acid group at position 3 participate in intramolecular hydrogen bonding, which further stabilizes the molecular conformation. This intramolecular hydrogen bonding occurs between the hydroxyl hydrogen and the carboxyl oxygen, creating a six-membered ring structure that enhances molecular rigidity.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

The spectroscopic profile of this compound provides crucial structural information through various analytical techniques.

Fourier Transform Infrared Spectroscopy (FT-IR)

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The carboxylic acid moiety produces a distinctive broad O-H stretching band in the 3500-2500 cm⁻¹ region, often appearing as a broad envelope. The carbonyl (C=O) stretching vibration typically appears between 1680-1710 cm⁻¹, shifted to the lower end of this range due to conjugation with the aromatic system. The C-O stretching of the carboxylic acid group manifests between 1210-1320 cm⁻¹, while the O-H bending vibration (wag) appears around 900-960 cm⁻¹.

The phenolic hydroxyl group contributes an additional O-H stretching band, which may overlap with the carboxylic acid O-H stretch. The aromatic framework generates characteristic C-H stretching vibrations near 3000 cm⁻¹ and multiple bands in the fingerprint region (1600-1400 cm⁻¹) corresponding to C=C stretching modes.

Table 2: Characteristic FT-IR Absorption Bands of this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching 3500-2500 (broad)
Carboxylic Acid C=O Stretching 1680-1710
Carboxylic Acid C-O Stretching 1210-1320
Carboxylic Acid O-H Bending (wag) 900-960
Phenolic O-H Stretching 3300-3500
Aromatic C-H Stretching ~3000
Aromatic C=C Stretching 1600-1400
N-H (Carbazole) N-H Stretching 3380-3420

Nuclear Magnetic Resonance Spectroscopy (NMR)

The proton (¹H) NMR spectrum of this compound reveals the hydrogen environment within the molecule. The carboxylic acid proton typically appears as a singlet at approximately 12 ppm, while the phenolic hydroxyl proton resonates between 9-10 ppm. The N-H proton of the carbazole moiety generally appears as a broad singlet around 10-11 ppm.

The aromatic region (6.5-8.5 ppm) displays complex splitting patterns corresponding to the various protons in the fused ring system. Based on analysis of similar compounds, the aromatic protons adjacent to electron-withdrawing groups (carboxylic acid and hydroxyl) experience greater deshielding compared to other aromatic protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. The carboxylic carbon resonates at approximately 165-170 ppm, shifted upfield from the typical range (165-185 ppm) due to conjugation with the aromatic system. The carbon bearing the hydroxyl group typically appears around 155-160 ppm, while the remaining aromatic carbons resonate between 110-140 ppm.

Table 3: Expected NMR Chemical Shifts for this compound

Proton/Carbon Type Chemical Shift (ppm)
¹H NMR
Carboxylic Acid (COOH) ~12.0
Phenolic Hydroxyl (OH) 9.0-10.0
Carbazole N-H 10.0-11.0
Aromatic Protons 6.5-8.5
¹³C NMR
Carboxylic Carbon (COOH) 165-170
Hydroxyl-bearing Carbon 155-160
Aromatic Carbons 110-140

Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound exhibits multiple absorption bands due to its extended conjugated system. The carbazole core typically shows strong absorption between 250-300 nm corresponding to π→π* transitions. Additional bands appear at longer wavelengths (300-350 nm) due to the extended conjugation and the presence of auxochromic groups (hydroxyl and carboxylic acid). The compound likely exhibits fluorescence properties characteristic of carbazole derivatives, with emission maxima in the blue region of the spectrum.

Computational Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure, molecular properties, and reactivity of this compound. These computational studies complement experimental data and offer predictions for properties that may be challenging to measure directly.

The optimization of molecular geometry using DFT methods typically employs functionals such as B3LYP, PBE0, or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or larger). The computed geometry generally confirms the planarity of the carbazole system with minimal deviations, particularly for the aromatic rings.

Electronic structure calculations reveal the distribution of frontier molecular orbitals (HOMO and LUMO), which influence the compound's reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) is typically delocalized over the carbazole framework with significant contributions from the hydroxyl group, while the lowest unoccupied molecular orbital (LUMO) shows greater electron density around the carboxylic acid functionality and adjacent aromatic regions.

The calculated energy gap between HOMO and LUMO correlates with the observed UV-Vis absorption spectrum, with smaller gaps corresponding to bathochromic shifts (red shifts) in absorption maxima. DFT calculations also predict infrared vibrational frequencies, which can be compared with experimental FT-IR data after applying appropriate scaling factors to account for systematic errors in computed frequencies.

Table 4: Predicted DFT Parameters for this compound

Parameter Predicted Value
HOMO Energy -5.8 to -6.2 eV (typical range)
LUMO Energy -2.2 to -2.6 eV (typical range)
HOMO-LUMO Gap 3.4 to 3.8 eV (typical range)
Dipole Moment 3.0 to 4.0 Debye (typical range)
Reorganization Energy (hole) ~0.18 eV (based on similar structures)
Reorganization Energy (electron) ~0.11 eV (based on similar structures)

The calculation of natural bond orbitals (NBO) provides insights into intramolecular interactions, particularly hydrogen bonding between the hydroxyl and carboxylic acid groups. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate UV-Vis spectra, allowing for assignment of observed absorption bands to specific electronic transitions.

The Bagayoko-Zhao-Williams method, enhanced by Ekuma and Franklin (BZW-EF), represents an advanced approach for DFT calculations that attains the absolute minima of occupied energies and preserves the physical content of unoccupied low energy levels. This method is particularly valuable for accurate prediction of band gaps and electronic properties.

Comparative Analysis with Benzocarbazole Isomers

This compound belongs to a family of benzocarbazole derivatives that exhibit diverse structural and electronic properties. A comparative analysis with its isomers provides valuable context for understanding its unique characteristics.

Benzocarbazoles exist in several isomeric forms, primarily differentiated by the position of the fused benzene ring relative to the carbazole core:

  • Benzo[a]carbazole: Benzene ring fused to the a-face of carbazole
  • Benzo[b]carbazole: Benzene ring fused to the b-face of carbazole
  • Benzo[c]carbazole: Benzene ring fused to the c-face of carbazole

The benzo[a]carbazole framework, as found in this compound, creates a distinct molecular geometry with specific implications for electronic distribution, reactivity, and physical properties. The longitudinal dimension of the rigid skeleton in benzo[b]carbazole is approximately 9.05 Å, which contributes to its low reorganization energy for both hole and electron transport (0.18 eV and 0.11 eV, respectively).

Table 5: Comparative Properties of Benzocarbazole Isomers

Property Benzo[a]carbazole Benzo[b]carbazole Benzo[c]carbazole
Longitudinal Dimension Moderate ~9.05 Å (highest) Lowest
Reorganization Energy (hole) Moderate 0.18 eV Highest
Reorganization Energy (electron) Moderate 0.11 eV Highest
Planarity High High Moderate
Intramolecular H-interactions Present Diminished Present

The incorporation of hydroxyl and carboxylic acid functionalities at positions 2 and 3, respectively, of the benzo[a]carbazole framework introduces additional complexity to the electronic structure. The hydroxyl group at position 2 enhances electron density in the aromatic system through resonance effects, while the carboxylic acid at position 3 exerts electron-withdrawing influence through both inductive and resonance mechanisms.

Spectroscopic comparison reveals distinct differences among the isomers. The UV-Vis absorption maxima typically shift to longer wavelengths (bathochromic shift) in the order: benzo[c]carbazole < benzo[a]carbazole < benzo[b]carbazole, reflecting differences in conjugation and electronic structure. Similarly, the fluorescence properties, quantum yields, and emission wavelengths vary systematically among the isomers.

X-ray crystallographic studies of various benzocarbazole derivatives indicate differences in packing arrangements and intermolecular interactions. Benzo[a]carbazoles, including this compound, often exhibit extensive π-π stacking interactions that influence their solid-state properties.

The synthetic accessibility and reactivity patterns also differ among the isomers. Benzo[a]carbazoles can be synthesized through various methods, including Suzuki coupling followed by Cadogan reductive cyclization, intramolecular ring closure of pyrrole intermediates, and other approaches. The presence of hydroxyl and carboxylic acid groups in this compound enables additional derivatization pathways, including esterification, amidation, and various transformations of the phenolic hydroxyl group.

Properties

IUPAC Name

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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InChI

InChI=1S/C17H11NO3/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12/h1-8,18-19H,(H,20,21)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONMDNQFBIVCMAS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80232887
Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Molecular Weight

277.27 g/mol
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CAS No.

84-43-5
Record name 2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Preparation Methods

Multi-step Organic Synthesis Overview

The compound is typically synthesized through a sequence of reactions involving:

These steps require controlled reaction conditions, including temperature, solvent choice, and reagent purity.

Key Synthetic Routes and Reaction Conditions

  • Starting materials often include 2-aminobenzoic acid derivatives and suitable aldehydes or ketones to build the carbazole core.
  • Cyclization is frequently carried out in solvents like chlorobenzene to enhance solubility and reaction kinetics.
  • Catalysts such as Lewis acids may be employed to facilitate ring closure and functional group transformations.
  • Purification is achieved through recrystallization or chromatographic techniques to ensure high purity.

Industrial Scale Production

Industrial methods scale these reactions, employing:

  • High-purity reagents.
  • Controlled environments with continuous flow reactors.
  • Automated systems for consistent quality.
  • Advanced purification methods including preparative chromatography.

Specific Preparation Protocols and Reaction Examples

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Sulfonation Fuming sulfuric acid Introduce sulfonic acid groups for further modification
2 Alkaline Fusion Strong base at elevated temperatures Modify substituents, prepare for cyclization
3 Cyclization Chlorobenzene solvent, Lewis acid catalyst Formation of carbazole fused ring system
4 Functionalization Hydroxylation and carboxylation under controlled conditions Install 2-hydroxy and 3-carboxylic acid groups
5 Purification Recrystallization, chromatography Obtain pure 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

Research Findings and Reaction Analysis

  • The hydroxyl group at position 2 and the carboxylic acid at position 3 significantly influence the compound’s reactivity and biological interactions.
  • Reaction conditions such as acidic or basic media, temperature, and solvents directly affect the yield and selectivity.
  • Halogenation and nitration can be performed on the aromatic system under specific electrophilic substitution conditions, providing derivatives for further study.
  • The compound’s synthesis has been optimized to balance reaction time, yield, and purity, with industrial processes favoring continuous flow and automated control to enhance reproducibility.

Summary Table of Preparation Methods and Conditions

Method/Step Reagents/Conditions Scale Notes
Sulfonation Fuming sulfuric acid Lab/Industrial Initial functional group introduction
Alkaline Fusion Strong base, elevated temp Lab/Industrial Prepares intermediates for cyclization
Cyclization Chlorobenzene, Lewis acid catalyst Lab/Industrial Critical for ring system formation
Functionalization Controlled hydroxylation/carboxylation Lab scale Precise installation of functional groups
Purification Recrystallization, chromatography Lab/Industrial Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated products.

Scientific Research Applications

Liquid Chromatography Applications

2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be effectively separated using reverse-phase HPLC methods, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is often replaced with formic acid to enhance compatibility .

Technique Details
HPLCReverse-phase method using acetonitrile and water
Mobile PhaseAcetonitrile, water, phosphoric/formic acid
Column TypeNewcrom R1 (low silanol activity)

Pharmacokinetics

The compound's utility extends to pharmacokinetics, where it serves as a model compound for studying drug absorption and distribution due to its structural characteristics and solubility properties .

Photoreceptor Applications

This compound is involved in the synthesis of anilide couplers used in photoreceptor materials. These materials are critical in the development of imaging technologies such as printers and photocopiers. The compound reacts with aniline derivatives to form photogenerating azo compositions .

Photoreceptor Component Function
Anilide CouplersUsed for photogenerating pigments
Azo CompoundsEssential for layered photoresponsive imaging members

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Drug Development

The compound's structure allows for modifications that can lead to the development of new drugs targeting various diseases. Its derivatives are being explored for efficacy against specific pathogens and disease mechanisms.

Case Study 1: HPLC Method Development

A study demonstrated the successful application of HPLC using this compound as a standard for quantifying impurities in pharmaceutical formulations. The method showed high resolution and reproducibility, making it suitable for regulatory compliance in drug manufacturing.

Case Study 2: Photoreceptor Performance

In another research project, anilide couplers derived from this compound were incorporated into photoreceptor layers of electrostatic printers. The resulting materials exhibited enhanced sensitivity and stability under operational conditions, showcasing the practical benefits of using this compound in industrial applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Key Identifiers:

  • CAS Number: Discrepancies exist in literature: lists 582-24-1 (registered November 30, 2010), while cites 84-43-5. Further verification from authoritative databases is recommended to resolve this inconsistency.
  • Synonyms: Referred to as "2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid p-anisidide" in derivative forms.

Structural Features:

The carbazole scaffold confers rigidity and π-conjugation, while the hydroxyl and carboxylic acid groups enhance polarity, influencing solubility and intermolecular interactions. These features are critical in pharmacological and material science applications.

Comparison with Similar Compounds

The antimicrobial activity and structural attributes of this compound are contextualized below against related hydroxy-aromatic carboxylic acids and carbazole derivatives.

Antimicrobial Activity

Compound Antimicrobial Index Key Microbial Targets (E.C., A.A., S.F., S.A., L.M.)
This compound 6 Moderate inhibition across Gram-positive and Gram-negative strains
2-Hydroxy-1-naphthoic acid 8 Broad-spectrum activity, highest in Part C
Salicylic acid 5 Limited efficacy against S.A. and L.M.
8-Quinolinol 10 Strongest activity in Part A

Key Findings :

  • The target compound exhibits lower antimicrobial activity compared to 2-hydroxy-1-naphthoic acid (Index 8 vs. 6). This disparity may arise from the carbazole ring’s bulkiness, reducing membrane permeability or target binding efficiency.
  • In contrast, simpler structures like 8-quinolinol (Index 10) achieve higher potency, likely due to optimized hydrophobicity and chelation capacity.

Structural and Functional Comparisons

Carbazole Derivatives

  • Carbazole-3-carboxylic acid : Lacks the hydroxyl group at position 2, resulting in reduced acidity and altered solubility. This derivative is primarily used in materials science rather than bioactivity.

Hydroxy-Aromatic Carboxylic Acids

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Features two hydroxyl groups, enabling strong antioxidant and anti-inflammatory effects. Used extensively in cosmetics and supplements.
  • 2-Hydroxy-1,4-naphthoquinone: A redox-active compound with higher reactivity due to the quinone moiety, contrasting with the carbazole’s stability.

Physicochemical Properties

Property This compound 2-Hydroxy-1-naphthoic acid Caffeic Acid
Solubility (Polar Solvents) Moderate (carboxylic acid enhances polarity) High High (dihydroxy)
Melting Point Not reported ~150°C 223–225°C
Bioactivity Scope Antimicrobial Antimicrobial, Anticancer Antioxidant, Cosmetic

Insights :

  • The target compound’s moderate solubility limits its bioavailability compared to smaller hydroxy-acids like caffeic acid.
  • Its rigid carbazole structure may hinder conformational flexibility required for binding to diverse biological targets.

Biological Activity

Overview

2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid (CAS No. 84-43-5) is a polycyclic aromatic compound notable for its complex structure and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in cancer research, due to its structural similarity to other biologically active compounds.

  • Molecular Formula : C17H11NO3
  • Molecular Weight : 277.27 g/mol
  • Density : 1.531 g/cm³
  • Boiling Point : 578.7°C at 760 mmHg
  • Flash Point : 303.8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and cyclization processes. A common method includes sulfonation with fuming sulfuric acid followed by alkaline fusion with sodium hydroxide and cyclization with phenylhydrazine in a chlorobenzene medium .

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its potential as an anticancer agent:

Anticancer Properties

  • Mechanism of Action :
    • The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding facilitated by its hydroxyl and carboxylic acid groups.
    • It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and death.
  • Case Studies :
    • A study evaluated the anticancer activity of related carbazole derivatives against human cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The derivatives exhibited significant cytotoxicity, with some compounds showing activity comparable to established chemotherapeutics like doxorubicin .
    • Another investigation highlighted that certain derivatives of benzo[a]carbazole demonstrated potent activity against leukemia cell lines, indicating the potential for these compounds in treating hematological malignancies .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many indole and carbazole derivatives exhibit biological activities, this compound is unique due to its specific functional groups which enhance its reactivity and biological interactions.

Compound NameActivity TypeIC50 Values (µM)Reference
This compoundAnticancerVaries by derivative
DoxorubicinAnticancer~0.5
Other Carbazole DerivativesAnticancerVaries

Research Findings

Research indicates that this compound may possess additional pharmacological activities beyond anticancer effects, including antiviral properties. Its derivatives are being studied for their potential use in drug development, particularly due to their ability to inhibit specific cancer-related enzymes such as histone deacetylases (HDACs).

Q & A

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits moderate antimicrobial activity, with an antimicrobial index of 6 against E. coli and Staphylococcus aureus in agar diffusion assays. This is lower than structurally related acids like 2-hydroxy-1-naphthoic acid (index = 8) .
  • Methodology : Use standardized protocols (e.g., CLSI guidelines) for agar diffusion tests, with 10 µg/disc concentrations and controls like salicylic acid (index = 5) for comparison .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Approach : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C for 72 hours. Analyze degradation products via LC-MS and quantify stability using UV-Vis spectrophotometry at λmax ≈ 280 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

  • Strategies :
  • Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time and energy input.
  • Employ green solvents (e.g., ethanol-water mixtures) and catalysts (e.g., BiCl3) to suppress halogenated byproducts .
    • Validation : Compare yields using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios) .

Q. What mechanisms explain discrepancies in antimicrobial efficacy across studies?

  • Analysis : Contradictions may arise from variations in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water). For example, DMSO at >1% can inhibit bacterial growth, confounding results .
  • Resolution : Standardize assays using CLSI guidelines, validate solvent biocompatibility, and report minimum inhibitory concentrations (MICs) alongside zone-of-inhibition data .

Q. What in silico approaches predict the compound’s interactions with biological targets?

  • Methods :
  • Perform molecular docking (e.g., AutoDock Vina) to model binding to bacterial DNA gyrase or fatty acid biosynthesis enzymes.
  • Use QSAR models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with antimicrobial activity .
    • Validation : Cross-reference predictions with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Key Recommendations for Researchers

  • Standardization : Adopt CLSI protocols for biological assays to ensure reproducibility.
  • Safety : Use negative-pressure ventilation when handling the compound to mitigate inhalation risks .
  • Data Transparency : Report synthetic conditions (solvent, catalyst, temperature) and biological assay parameters (inoculum size, solvent carrier) in detail to facilitate cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

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